molecular formula C20H25N7O B2412152 3-(Piperidin-1-yl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine CAS No. 2415525-40-3

3-(Piperidin-1-yl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine

Cat. No.: B2412152
CAS No.: 2415525-40-3
M. Wt: 379.468
InChI Key: IRKNNWOINMYRRW-UHFFFAOYSA-N
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Description

The compound 3-(Piperidin-1-yl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines multiple heterocyclic rings, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediate products.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-yl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine: can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

3-(Piperidin-1-yl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-yl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme, thereby blocking a metabolic pathway and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-1-yl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine: can be compared with other heterocyclic compounds that have similar structures or functional groups. Examples include:

Uniqueness

The uniqueness of This compound lies in its complex structure, which combines multiple heterocyclic rings. This structural complexity can result in unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(6-piperidin-1-ylpyridazin-3-yl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c28-20(17-4-5-18(24-23-17)25-8-2-1-3-9-25)27-13-15-11-26(12-16(15)14-27)19-10-21-6-7-22-19/h4-7,10,15-16H,1-3,8-9,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKNNWOINMYRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(=O)N3CC4CN(CC4C3)C5=NC=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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